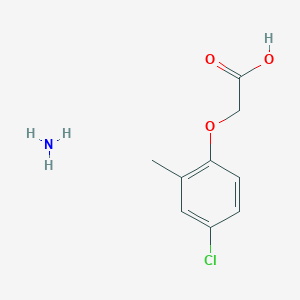

Ammonium 4-chloro-2-methylphenoxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium 4-chloro-2-methylphenoxyacetate is a useful research compound. Its molecular formula is C9H12ClNO3 and its molecular weight is 217.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Herbicidal Applications

1.1 Mechanism of Action

Ammonium 4-chloro-2-methylphenoxyacetate functions as a selective herbicide targeting broadleaf weeds and woody plants. It operates by mimicking natural plant hormones (auxins), disrupting normal growth processes and ultimately leading to plant death. This mechanism is particularly effective in cereal and grassland environments where dicotyledonous weeds are prevalent .

1.2 Usage Statistics

MCPA is one of the most widely used herbicides in Canada, with over 1,000,000 kg sold annually for agricultural purposes . Its applications extend to fine turf areas such as parks, golf courses, and athletic fields, demonstrating its versatility in various settings .

Environmental Impact Studies

2.1 Water Quality Guidelines

Health Canada has established a maximum acceptable concentration (MAC) of 0.35 mg/L for MCPA in drinking water due to its potential health risks. This guideline underscores the importance of monitoring agricultural runoff and ensuring safe application practices to mitigate environmental contamination .

2.2 Health Hazards

Exposure to MCPA can lead to acute health effects such as skin irritation and respiratory issues, alongside chronic effects including potential liver and kidney damage . These findings highlight the necessity for proper handling and safety protocols in environments where MCPA is utilized.

Biocidal Properties

Recent research has explored the potential of this compound as a biocide. Its efficacy against various microbial strains suggests that it could be developed into formulations for industrial cleaning and sanitation purposes . The synergy observed when combined with other compounds may enhance its antimicrobial properties, making it a candidate for broader applications beyond herbicides .

Ionic Liquids Development

4.1 Synthesis of Ionic Liquids

Research indicates that this compound can be incorporated into ionic liquids, which are salts that exist in a liquid state at room temperature. These ionic liquids exhibit unique properties that can be utilized in various chemical processes such as extraction, catalysis, and as solvents for organic reactions .

4.2 Applications in Green Chemistry

The development of ionic liquids containing this compound aligns with green chemistry principles by promoting environmentally friendly processes that reduce volatile organic compound emissions . Their use in biocidal applications further emphasizes their potential role in sustainable agricultural practices.

Case Studies

Propriétés

Numéro CAS |

19480-39-8 |

|---|---|

Formule moléculaire |

C9H12ClNO3 |

Poids moléculaire |

217.65 g/mol |

Nom IUPAC |

azanium;2-(4-chloro-2-methylphenoxy)acetate |

InChI |

InChI=1S/C9H9ClO3.H3N/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12);1H3 |

Clé InChI |

PMPOPSWETLDYSC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[NH4+] |

SMILES canonique |

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[NH4+] |

Key on ui other cas no. |

19480-39-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.